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Compound of Interest

Compound Name: 3-(Pyridin-4-yl)benzoic acid

Cat. No.: B1273752 Get Quote

An In-Depth Technical Guide to 3-(Pyridin-4-yl)benzoic Acid

Abstract
3-(Pyridin-4-yl)benzoic acid is a bifunctional organic compound featuring both a carboxylic

acid group and a pyridine ring. This unique structural combination makes it a valuable building

block, or synthon, in medicinal chemistry and materials science. Its ability to participate in

various chemical reactions, including amide bond formation and coordination chemistry, allows

for the synthesis of complex molecules with potential therapeutic applications and novel

material properties. This guide provides a comprehensive overview of its fundamental

properties, a detailed protocol for its synthesis via Suzuki coupling, methods for its analytical

characterization, and insights into its applications for researchers and drug development

professionals.

Core Molecular Properties
3-(Pyridin-4-yl)benzoic acid, with the chemical formula C₁₂H₉NO₂, is a phenylpyridine

derivative.[1][2] The molecule consists of a benzoic acid moiety substituted with a pyridine ring

at the 3-position of the phenyl group. This structure imparts both acidic (from the carboxyl

group) and basic (from the pyridine nitrogen) characteristics.

The calculated molecular weight of this compound is approximately 199.20 g/mol .[1][3] This

value is crucial for stoichiometric calculations in synthesis and for interpretation of mass

spectrometry data. A summary of its key physicochemical properties is presented below.
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Property Value Source

Molecular Formula C₁₂H₉NO₂ PubChem[1], ChemScene[4]

Molecular Weight 199.20 g/mol PubChem[1]

Monoisotopic Mass 199.063328530 Da PubChem[1]

CAS Number 4385-78-8
ChemicalBook[2], Sigma-

Aldrich

IUPAC Name 3-pyridin-4-ylbenzoic acid PubChem[1]

Physical Form Solid Sigma-Aldrich

Storage
Sealed in dry, room

temperature
Sigma-Aldrich

Crystal structure analysis reveals that the molecule is not planar; the benzene and pyridine

rings are twisted relative to each other with a dihedral angle of approximately 32.14°.[5] This

non-planar conformation can influence its binding properties in biological systems and its

packing in solid-state materials.

Caption: 2D structure of 3-(Pyridin-4-yl)benzoic acid.

Synthesis Protocol: Palladium-Catalyzed Suzuki
Coupling
The synthesis of 3-(Pyridin-4-yl)benzoic acid is reliably achieved through a Suzuki coupling

reaction. This palladium-catalyzed cross-coupling method is a cornerstone of modern organic

synthesis for creating carbon-carbon bonds, particularly for biaryl compounds. The causality

behind this choice is its high functional group tolerance, allowing the carboxylic acid and

pyridine moieties to remain intact, and its generally high yields.

The following protocol is based on established methodologies for this class of compounds.[2]

Experimental Protocol
Materials:
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3-Carboxyphenylboronic acid

4-Bromopyridine

Potassium carbonate (K₂CO₃)

Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

Acetonitrile (CH₃CN)

Deionized water

1 M Hydrochloric acid (HCl)

Dichloromethane (CH₂Cl₂)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-

Carboxyphenylboronic acid (e.g., 1.5 g, 9 mmol) and 4-bromopyridine (e.g., 1.5 g, 9.9 mmol)

in a mixed solvent of acetonitrile (40 mL) and water (40 mL).

Addition of Reagents: Add potassium carbonate (5.5 g, 40 mmol) followed by the palladium

catalyst, bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol). The base

(K₂CO₃) is critical for the transmetalation step of the catalytic cycle.

Reaction Execution: Stir the reaction mixture vigorously and heat to reflux. Maintain reflux

conditions overnight. The reaction progress can be monitored by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Initial Purification: Upon completion, filter the hot suspension to remove insoluble inorganic

salts and catalyst residues. Concentrate the filtrate to approximately half its original volume

using a rotary evaporator.

Work-up: Transfer the concentrated aqueous solution to a separatory funnel and wash with

dichloromethane to remove non-polar impurities, such as triphenylphosphine oxide.
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Precipitation: Adjust the pH of the aqueous phase to ~3 using 1 M HCl. The product, being a

carboxylic acid, is protonated and becomes insoluble in the acidic aqueous solution, causing

it to precipitate out as a solid.

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold

deionized water to remove any remaining salts. Dry the final product under vacuum to yield

3-(pyridin-4-yl)benzoic acid.[2]

Caption: Workflow for the synthesis of 3-(Pyridin-4-yl)benzoic acid.

Quality Control and Analytical Characterization
Ensuring the identity and purity of the synthesized compound is paramount for its use in

research and development. A multi-technique approach provides a self-validating system for

quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for

confirming the successful synthesis. The liquid chromatography step separates the product

from residual starting materials and byproducts, while the mass spectrometer confirms the

molecular weight. For 3-(pyridin-4-yl)benzoic acid, one would expect to observe a peak

corresponding to the protonated molecule [M+H]⁺ at m/z 200.07.[2][6]

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard

method for determining purity. An appropriate method would involve a C18 reverse-phase

column with a mobile phase gradient of acetonitrile and water containing a modifier like

formic acid or trifluoroacetic acid. Purity is calculated by integrating the area of the product

peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used

to confirm the precise molecular structure. The ¹H NMR spectrum will show characteristic

signals for the aromatic protons on both the pyridine and benzene rings, as well as a broad

singlet for the carboxylic acid proton. The number of signals, their splitting patterns

(multiplicity), and their integration values must be consistent with the expected structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key

functional groups. One would expect to see a broad absorption band around 2500-3300
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cm⁻¹ characteristic of the O-H stretch of the carboxylic acid and a sharp, strong absorption

around 1700 cm⁻¹ for the C=O stretch.

Synthesis & Purification
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Caption: Relationship between synthesis and analytical validation.

Applications in Research and Drug Development
The structural motifs within 3-(pyridin-4-yl)benzoic acid are prevalent in pharmacologically

active molecules. Benzoic acid and its derivatives are recognized as important scaffolds in the

development of therapeutic agents, including anticancer and anti-inflammatory drugs.[7][8]

Medicinal Chemistry: As a building block, this compound can be used to synthesize a library

of derivatives. The carboxylic acid can be converted into amides, esters, or other functional

groups, while the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination

site for metal-based therapeutics. Its use as a fragment in drug discovery allows for the

exploration of chemical space to identify novel inhibitors or modulators of biological targets.

Materials Science: In the field of coordination chemistry, it can act as a ligand to form metal-

organic frameworks (MOFs). The ability of the carboxylate group and the pyridine nitrogen to

coordinate with metal ions can lead to the formation of extended, porous structures with

potential applications in gas storage, catalysis, and sensing.[5]
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Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 3-(pyridin-4-yl)benzoic acid is classified as a hazardous substance.

Hazards: It is harmful if swallowed (H302) and may cause skin irritation (H315), serious eye

irritation (H319), and respiratory irritation (H335).[1]

Precautions: Standard laboratory personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat, should be worn when handling this compound. Work should

be conducted in a well-ventilated area or a chemical fume hood. In case of contact with

eyes, rinse immediately with plenty of water and seek medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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